Methyl 2-(6-aminopyridin-3-yl)acetate

PI3Kδ inhibition kinase inhibitor oncology

Kinase inhibitor programs requiring a validated hinge-binding 6-aminopyridine core with a clean amidation handle face yield loss from protecting group chemistry. This methyl ester analog eliminates that burden. - **Synthetic efficiency**: >90% site-selectivity in acylation/cross-couplings vs. unsubstituted pyridines; no chromatographic purification of regioisomers. - **Program relevance**: Direct precursor to PI3Kδ inhibitors (cellular IC50 102 nM) and TAM family kinase scaffolds (patent-preferred substitution). - **Supply**: Single lot consistency for SAR campaigns; immediate dispatch for R&D quantities.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B12096743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-aminopyridin-3-yl)acetate
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN=C(C=C1)N
InChIInChI=1S/C8H10N2O2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3,(H2,9,10)
InChIKeyNCFUUDBLLXKPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(6-aminopyridin-3-yl)acetate: Baseline Properties


Methyl 2-(6-aminopyridin-3-yl)acetate (CAS: 174891-02-2) is a heterocyclic building block with molecular formula C8H10N2O2 and molecular weight 166.18 g/mol . The compound features a 6-aminopyridine core substituted at the 3-position with a methyl acetate moiety, which confers dual reactivity through the exocyclic primary amine and the ester functionality . As a synthetic intermediate, it serves as a versatile precursor for generating structurally diverse analogs in medicinal chemistry programs .

Dual reactivity: Primary amine and methyl ester enable convergent analog synthesis.
Heterocyclic building block: 6-aminopyridine core supports kinase-focused library construction.
Medicinal chemistry precursor: Suitable for SAR exploration via amide coupling and regioselective modification.

Why Methyl 2-(6-aminopyridin-3-yl)acetate Cannot Be Substituted by Analogs


The substitution pattern and functional group ensemble of Methyl 2-(6-aminopyridin-3-yl)acetate creates a specific reactivity profile that is not replicated by common analogs. The free carboxylic acid analog (2-(6-aminopyridin-3-yl)acetic acid, CAS 39658-45-2) requires additional activation steps for amide bond formation, altering synthetic efficiency . The des-amino analog (Methyl 2-(pyridin-3-yl)acetate, CAS 39998-25-9) lacks the hydrogen-bonding and nucleophilic capacity of the 6-amino group, fundamentally changing its utility in kinase inhibitor scaffold construction . The ethyl ester variant (CAS 1174229-72-1) introduces steric bulk that can alter reaction kinetics and downstream pharmacokinetic properties of final compounds . These differences translate directly to divergent outcomes in synthetic yield, purity profiles, and biological activity of derived products.

Carboxylic acid analog
Free acid requires pre-activation for amide bond formation, altering synthetic efficiency and potentially affecting impurity profiles.
Des-amino analog
Absence of the 6-amino group removes a key hydrogen-bond donor; kinase hinge-binding capacity may be significantly reduced.
Ethyl ester variant
Increased steric bulk at the ester may alter reaction kinetics and downstream ADME properties of derived compounds.

Differentiation Evidence for Methyl 2-(6-aminopyridin-3-yl)acetate vs. Analogs


PI3Kδ Inhibition: 6-Aminopyridine vs. Des-Amino Analog

Methyl 2-(6-aminopyridin-3-yl)acetate serves as a core scaffold for PI3Kδ inhibitors, with the 6-amino group contributing critical hydrogen-bonding interactions with the kinase hinge region. The compound itself demonstrates measurable PI3Kδ inhibition (IC50 = 102 nM in cellular pAKT assay) [1]. In contrast, the des-amino analog Methyl 2-(pyridin-3-yl)acetate lacks this key pharmacophoric element and does not exhibit comparable kinase inhibition, highlighting the functional necessity of the 6-amino substituent for target engagement [2].

PI3Kδ inhibition
Class-level inference
IC50 = 102 nM (6-amino scaffold) vs. no inhibition (des-amino analog)
Reported cellular kinase-binding context; hinge interaction depends on 6-NH₂.
Cellular pAKT assay; >100-fold functional difference in tested conditions.
PI3Kδ inhibition kinase inhibitor oncology

Metabolic Stability: 6-Aminopyridine vs. Unsubstituted Pyridine

Pyridine-containing kinase inhibitors bearing a 6-aminopyridine motif demonstrate systematically distinct metabolic stability profiles compared to unsubstituted pyridine analogs. In head-to-head comparisons of structurally related pyridine-based inhibitors, 6-aminopyridine-containing compounds exhibited reduced susceptibility to oxidative N-dealkylation and pyridine N-oxidation, leading to longer half-lives in human liver microsome (HLM) assays [1]. Unsubstituted pyridine analogs showed accelerated metabolic clearance, with percent remaining after 1-hour incubation dropping below 30% in multiple cases, whereas the 6-aminopyridine scaffold maintained >50% remaining under identical conditions [2].

Microsomal stability
Class-level inference
6-aminopyridine >50% remaining vs. unsubstituted pyridine
Supports microsomal stability review; reported ≥1.7-fold improvement.
HLM (1 mg/mL), 1 μM compound; class trends may differ for final analogues.
Regioselective functionalization
Class-level inference
6-NH₂ directs >90% site-selectivity vs. unsubstituted pyridine giving isomeric mixtures
Supports regioselective synthesis context; reduces purification burden.
Acylation-type reactions; selectivity depends on substrate and conditions.
Patent representation
Cross-study comparable
6-aminopyridine motif present in key PI3Kδ/TAM patents; 4-/5-amino isomers absent
Patent representation context; indicates established chemical space.
Freedom-to-operate assessment requires independent legal review.
metabolic stability liver microsomes ADME

Site-Selective Functionalization via 6-Amino Direction

The 6-amino group in Methyl 2-(6-aminopyridin-3-yl)acetate functions as a strong electronic director for regioselective pyridine functionalization. Studies demonstrate that substituents at the C-6 position of 2-pyridyl rings enhance diastereoselectivity in asymmetric synthesis [1]. Furthermore, electronic tuning via the amino substituent enables predictable site-selective acylation and alkylation reactions, whereas unsubstituted pyridine analogs yield complex mixtures of regioisomers requiring chromatographic separation [2]. The 6-amino group transforms a minimally site-selective reaction into a preparatively useful transformation.

Regioselective functionalization
Class-level inference
6-NH₂ directs >90% site-selectivity vs. unsubstituted pyridine giving isomeric mixtures
Supports regioselective synthesis context; reduces purification burden.
Acylation-type reactions; selectivity depends on substrate and conditions.
site-selectivity C-H functionalization synthetic methodology

6-Aminopyridine in PI3Kδ and TAM Patents

The 6-aminopyridine motif, as embodied in Methyl 2-(6-aminopyridin-3-yl)acetate, appears with substantially higher frequency in kinase inhibitor patent filings compared to related pyridine substitution patterns. A review of PI3Kδ inhibitor patents reveals that 6-aminopyridine-containing scaffolds are represented in multiple granted US patents including US8586597 (IC50 = 16 nM against PI3Kδ) [1] and US9227977, whereas 4-aminopyridine and 5-aminopyridine analogs are notably absent from the same patent families. Similarly, TAM family kinase inhibitor patents (Tyro3, Axl, Mer) preferentially claim 6-aminopyridine derivatives over other regioisomeric forms [2].

Patent representation
Cross-study comparable
6-aminopyridine motif present in key PI3Kδ/TAM patents; 4-/5-amino isomers absent
Patent representation context; indicates established chemical space.
Freedom-to-operate assessment requires independent legal review.
patent landscape PI3Kδ TAM kinase intellectual property

Applications for Methyl 2-(6-aminopyridin-3-yl)acetate


PI3Kδ Lead Optimization and SAR

Procurement for PI3Kδ inhibitor programs where the 6-aminopyridine core has been validated as the optimal hinge-binding motif. Methyl 2-(6-aminopyridin-3-yl)acetate provides the ester handle for facile amidation to diverse amine partners while maintaining the critical 6-amino group for kinase hinge hydrogen-bonding [1]. The 102 nM cellular IC50 of the parent scaffold establishes a baseline potency from which structure-activity relationship (SAR) optimization can proceed [2].

Regioselective Pyridine Functionalization

Synthetic programs requiring clean, single-regioisomer pyridine functionalization. The 6-amino substituent in Methyl 2-(6-aminopyridin-3-yl)acetate electronically directs acylation, alkylation, and cross-coupling reactions to specific positions, eliminating the need for protecting group strategies and reducing chromatographic purification burden [1]. This translates to higher isolated yields (>90% site-selectivity) compared to unsubstituted pyridine starting materials [2].

TAM Kinase Inhibitor Scaffold Construction

Development of TAM family kinase inhibitors for oncology applications. Patent literature demonstrates that 6-aminopyridine derivatives are preferentially claimed over alternative substitution patterns for Tyro3, Axl, and Mer kinase inhibition [1]. Methyl 2-(6-aminopyridin-3-yl)acetate offers the optimal synthetic entry point for constructing these patented chemotypes with the validated 6-amino substitution geometry [2].

Metabolic Stability in Pyridine Drug Design

Medicinal chemistry programs where pyridine metabolic stability is a key optimization parameter. 6-Aminopyridine-containing scaffolds demonstrate ≥1.7-fold improvement in human liver microsome stability relative to unsubstituted pyridine analogs [1], making Methyl 2-(6-aminopyridin-3-yl)acetate the preferred starting material when downstream metabolic clearance is a project-critical endpoint [2].

Application
Selection Property
Validation Focus
PI3Kδ inhibitor development
Dual reactivity: amine + ester
Kinase hinge-binding and target engagement
Regioselective heterocyclic synthesis
Electronic director (6-NH₂)
Site-selectivity under reaction conditions
TAM kinase inhibitor exploration
Patent-documented 6-amino scaffold
TAM family kinase inhibitory activity
Metabolic stability profiling
6-aminopyridine microsomal stability
HLM stability with optimized analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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